molecular formula C8H9BrO2S B8651676 Ethyl 2-(2-bromothiophen-3-yl)acetate CAS No. 720662-89-5

Ethyl 2-(2-bromothiophen-3-yl)acetate

Cat. No. B8651676
M. Wt: 249.13 g/mol
InChI Key: CXXSHQCRSFGZFT-UHFFFAOYSA-N
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Patent
US07321012B2

Procedure details

In a 250 ml 3-neck flask containing 50 ml of CHCl3 and 50 ml of glacial acetic acid, 9.5 grams (0.0558 mol) of ethyl thiophene-3-acetate was added, followed by 9.93 grams (0.0558 mol) of NBS. The mixture was stirred at room temperature for 12 hours. The mixture became clear yellow solution after 1 hour and then was cooled down to room temperature, and poured into 200 ml deionized (DI) water. The organic portion was washed again with 100 ml of DI-water, and then finally washed with 100 ml of 5% aqueous sodium bicarbonate solution. After having been dried over magnesium sulfate, the solvent was filtered and the product was concentrated under vacuum. The resulting residue was vacuum distilled at 95° C. under 1 mm mercury (Hg) yielding 12.3 grams of ethyl 2-bromothiophene-3-acetate (88% yield). 1H NMR (CDCl3): 1.26 (t, 3H), 3.60 (s, 2H), 4.16 (q, 2H), 6.93 (d, 1H), 7.22 (d, 1H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.C(O)(=O)C.[S:9]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:10]1.C1C(=O)N([Br:27])C(=O)C1>O>[Br:27][C:10]1[S:9][CH:13]=[CH:12][C:11]=1[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9.5 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)OCC
Step Two
Name
Quantity
9.93 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
after 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to room temperature
ADDITION
Type
ADDITION
Details
poured into 200 ml
WASH
Type
WASH
Details
The organic portion was washed again with 100 ml of DI-water
WASH
Type
WASH
Details
finally washed with 100 ml of 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After having been dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the solvent was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the product was concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled at 95° C. under 1 mm mercury (Hg)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1SC=CC1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.